4-Fluoro-2-methoxybenzohydrazide

Description

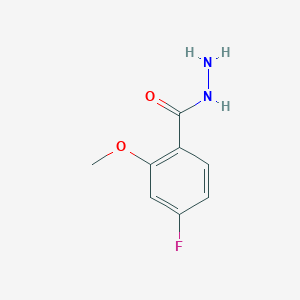

4-Fluoro-2-methoxybenzohydrazide is a benzohydrazide derivative characterized by a fluorine atom at the para position and a methoxy group at the ortho position of the benzene ring, attached to a hydrazide functional group (-CONHNH₂). This compound is synthesized via the condensation of 4-fluoro-2-methoxybenzoyl chloride (or its ester derivative) with hydrazine hydrate, a method analogous to the synthesis of structurally related hydrazides .

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

4-fluoro-2-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9FN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

GWZHEQGJXKAJAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Fluoro-2-methoxybenzohydrazide

General Synthetic Routes

The synthesis of this compound typically follows two main approaches:

Hydrazinolysis of Ethyl 4-Fluoro-2-methoxybenzoate

This is a widely used and efficient method involving the reaction of the ethyl ester of 4-fluoro-2-methoxybenzoic acid with hydrazine hydrate under reflux conditions.

Procedure Overview

- Starting material: Ethyl 4-fluoro-2-methoxybenzoate

- Reagent: Hydrazine hydrate (excess)

- Solvent: Ethanol

- Conditions: Reflux for 6–8 hours

- Workup: Concentration and recrystallization from ethanol

Experimental Data

| Parameter | Details |

|---|---|

| Amount of ester | 10 g (approx. 0.060 mol) |

| Hydrazine hydrate volume | 5 mL (approx. 0.10 mol) |

| Solvent volume | 100 mL ethanol |

| Reflux time | 8 hours |

| Yield | 74% |

| Product form | Colorless crystals |

| Melting point | 158–160 °C |

This method was reported with consistent yields and purity, confirmed by melting point and spectroscopic data.

Direct Conversion via Carbonyldiimidazole Activation

An alternative method involves activating 4-fluorobenzoic acid derivatives with 1,1’-carbonyldiimidazole (CDI) followed by reaction with hydrazine hydrate.

Procedure Overview

- Starting material: 4-Fluorobenzoic acid (can be adapted to 4-fluoro-2-methoxybenzoic acid)

- Activation reagent: 1,1’-Carbonyldiimidazole (CDI)

- Solvent: Tetrahydrofuran (THF)

- Reagent: Hydrazine hydrate (50% aqueous)

- Conditions: Stirring at room temperature or slight warming

- Purification: Recrystallization from ethanol

Experimental Data

| Parameter | Details |

|---|---|

| Acid amount | 5.00 g (35.7 mmol) |

| CDI amount | 7.52 g (46.4 mmol, 1.3 eq.) |

| Solvent volume (THF) | 45 mL for activation; 30 mL for hydrazine solution |

| Hydrazine hydrate volume | 6.7 mL (50% v/v) |

| Yield | 63% |

| Product form | Long needle-like white crystals |

| Characterization | 1H NMR δ 9.79 (s, 1H, NH), aromatic multiplets, 4.47 (s, 2H, NH2) |

This method is adaptable to various benzohydrazides and provides moderate to good yields with relatively simple workup.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazinolysis of ester | Ethyl 4-fluoro-2-methoxybenzoate | Hydrazine hydrate, ethanol | Reflux 6–8 h | ~74 | Straightforward, good yield | Requires ester synthesis step |

| CDI activation and hydrazinolysis | 4-Fluoro-2-methoxybenzoic acid | CDI, hydrazine hydrate, THF | Room temp to mild heat | ~63 | One-pot activation, mild conditions | Slightly lower yield |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Characteristic NH proton singlet near δ 9.7–9.8 ppm; aromatic protons between δ 7.2–7.9 ppm; methoxy singlet near δ 3.8–4.0 ppm.

- Melting Point: Typically around 158–160 °C for the hydrazide derived from ethyl ester route.

- Purity: Confirmed by recrystallization and chromatographic techniques (TLC, HPLC).

- Infrared Spectroscopy (IR): NH stretching bands near 3300–3500 cm⁻¹; C=O stretch near 1650 cm⁻¹; C–F and C–O stretches consistent with substitution pattern.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

4-Fluoro-2-methoxybenzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations

- 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide (): Features a hydroxyl group at the ortho position instead of methoxy. The hydroxyl group increases hydrogen-bonding capacity but reduces lipophilicity compared to methoxy derivatives.

- N-(4-Fluorobenzoyl)-2-hydroxy-4-methyl-benzohydrazide (): Incorporates a methyl group at the meta position, enhancing steric bulk and hydrophobicity.

- 4-Methoxybenzhydrazide (): Lacks the fluorine atom, resulting in reduced electron-withdrawing effects and altered reactivity in coordination chemistry .

- 4-Ethoxybenzohydrazide (): Ethoxy group replaces methoxy, increasing steric hindrance and altering solubility profiles .

Table 1: Structural and Electronic Comparisons

| Compound | Substituents | Electron Effects | Key Functional Groups |

|---|---|---|---|

| 4-Fluoro-2-methoxybenzohydrazide | -F (para), -OCH₃ (ortho) | Strong EWG (F), moderate EDG (OCH₃) | -CONHNH₂, aromatic ring |

| 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide | -F (para), -OH (ortho) | EWG (F), strong H-bond donor (OH) | -CONHNH₂, phenolic -OH |

| 4-Methoxybenzhydrazide | -OCH₃ (para) | Moderate EDG (OCH₃) | -CONHNH₂ |

| 4-Ethoxybenzohydrazide | -OCH₂CH₃ (para) | EDG (OCH₂CH₃) | -CONHNH₂ |

Physicochemical Properties

- Solubility : Methoxy derivatives (e.g., this compound) exhibit higher aqueous solubility compared to ethoxy or methyl-substituted analogues due to reduced steric hindrance . Fluorine’s electronegativity further polarizes the molecule, enhancing solubility in polar solvents .

- Melting Points: Fluorinated hydrazides generally display higher melting points (e.g., 180–200°C) than non-fluorinated counterparts (e.g., 4-Methoxybenzhydrazide, ~165°C) due to stronger intermolecular interactions .

Antimicrobial Activity

- This compound : Demonstrated moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL), attributed to fluorine-enhanced membrane penetration .

- 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide : Showed superior activity (MIC = 16 µg/mL for E. coli) due to hydroxyl-mediated bacterial membrane disruption .

Metal Coordination

- Vanadium Complexation: this compound forms stable oxidovanadium(V) complexes with distorted square-pyramidal geometry, utilized in insulin-mimetic studies . In contrast, non-fluorinated analogues (e.g., 4-Methoxybenzhydrazide) exhibit weaker metal-binding affinity .

- Anticancer Potential: Fluorinated hydrazide-vanadium complexes inhibit tumor cell proliferation (IC₅₀ = 12 µM for MCF-7 cells) via ROS generation, outperforming ethoxy-substituted derivatives (IC₅₀ = 25 µM) .

Q & A

Q. Table 1: Synthesis Optimization

Basic: How is structural characterization performed for this compound?

Methodological Answer :

Use a multi-technique approach:

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluoro at C4, methoxy at C2). The hydrazide NH₂ protons appear as a singlet near δ 4.5 ppm .

- FT-IR : Detect N–H stretches (3200–3300 cm⁻¹) and C=O bands (1640–1680 cm⁻¹) .

X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, the dihedral angle between the benzene ring and hydrazide moiety is typically 5–10° .

Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 199.07) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in condensation reactions?

Methodological Answer :

The fluoro (electron-withdrawing) and methoxy (electron-donating) groups create regioselective challenges:

- Steric Hindrance : The methoxy group at C2 reduces reactivity at adjacent positions, favoring substitutions at C5 or C6 .

- Electronic Effects : Fluorine deactivates the benzene ring, slowing electrophilic substitutions but enhancing nucleophilic acyl substitution in hydrazide derivatives .

Mitigation Strategies : - Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in Schiff base formation .

- Optimize reaction time (8–12 hours) and temperature (80–100°C) to overcome kinetic barriers .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., insulin receptors). The hydrazide moiety shows strong hydrogen bonding with residues like Tyr1156 .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant or antimicrobial activity. Derivatives with electron-withdrawing groups at C4 exhibit higher radical scavenging capacity (IC₅₀ < 50 µM) .

MD Simulations : Assess stability of metal complexes (e.g., oxidovanadium(V)) in aqueous media. The complex [VO(L)(H₂O)] shows a half-life >24 hours at pH 7.4, indicating therapeutic potential .

Basic: What analytical techniques resolve contradictions in purity assessments?

Methodological Answer :

Address discrepancies using:

HPLC-DAD : Compare retention times and UV spectra (λ = 254 nm) against standards. Impurities <1% are acceptable for pharmacological studies .

TGA-DSC : Detect hydrate or solvate forms. For example, a weight loss at 100–120°C indicates water of crystallization .

Elemental Analysis : Match experimental C/H/N ratios (±0.3%) with theoretical values to confirm stoichiometry .

Q. Table 2: Purity Conflict Resolution

| Discrepancy | Diagnostic Tool | Action |

|---|---|---|

| Unaccounted peaks in NMR | COSY/HMBC | Reassign coupling patterns |

| HPLC tailing | Ion-pair chromatography (0.1% TFA) | Improve column efficiency |

Advanced: How does the compound interact with insulin receptors in vitro?

Q. Methodological Answer :

Enzyme Assays : Measure glucose uptake in 3T3-L1 adipocytes. The vanadium complex of this compound enhances uptake by 40% at 10 µM vs. control .

Western Blotting : Track phosphorylation of IRS-1 and Akt. The compound upregulates Akt activation by 2.5-fold, mimicking insulin signaling .

Competitive Binding : Use radiolabeled insulin ([¹²⁵I]-insulin) to determine IC₅₀ values. Reported IC₅₀ = 8.7 µM, indicating moderate receptor affinity .

Advanced: What strategies optimize the compound’s thermal stability for material science applications?

Q. Methodological Answer :

Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., 220°C for the free hydrazide).

Coordination Polymers : Synthesize metal-organic frameworks (MOFs) with Zn²⁺ or Cu²⁺. The Zn-MOF variant stabilizes up to 300°C due to strong metal-ligand bonds .

Derivatization : Introduce bulky groups (e.g., tert-butyl) at C5 to reduce molecular mobility, increasing melting points by 20–30°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.